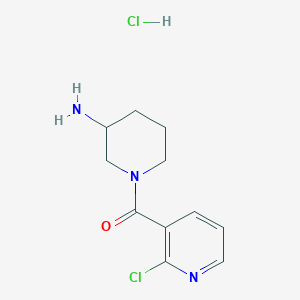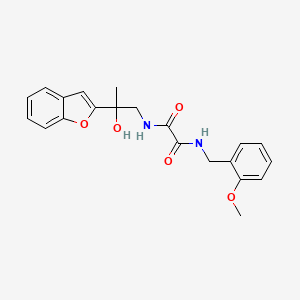
(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride is a chemical compound with the molecular formula C11H15Cl2N3O. It is a heterocyclic compound that contains both piperidine and pyridine rings, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride typically involves the reaction of 3-aminopiperidine with 2-chloropyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile .
Applications De Recherche Scientifique
(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperidine and pyridine derivatives.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and pyridine rings in the compound allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopiperidin-1-yl)(2-pyrazinyl)methanone hydrochloride: Similar in structure but contains a pyrazine ring instead of a chloropyridine ring.
(3-Aminopiperidin-1-yl)(2-fluoropyridin-3-yl)methanone hydrochloride: Contains a fluoropyridine ring instead of a chloropyridine ring.
Uniqueness
(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride is unique due to the presence of both piperidine and chloropyridine rings, which confer specific chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .
Propriétés
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-chloropyridin-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-1-5-14-10)11(16)15-6-2-3-8(13)7-15;/h1,4-5,8H,2-3,6-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHRRODCRJFRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2976937.png)

![2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976940.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2976943.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2976947.png)



![tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2976958.png)


